molecular formula C10H12Br2N4O B13885990 2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone

2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B13885990
M. Wt: 364.04 g/mol
InChI Key: MYRFORVEVRRXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone is a chemical compound with the molecular formula C10H15BrN4O It is a brominated derivative of piperazine and pyrimidine, which are both important scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone typically involves the reaction of 5-bromopyrimidine with piperazine, followed by bromination. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of de-brominated products or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides or other oxygen-containing compounds.

Scientific Research Applications

2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: A similar compound with a hydroxyl group instead of a bromine atom.

    5-Bromo-2-(piperazin-1-yl)pyrimidine: Another related compound with a different substitution pattern on the piperazine ring.

Uniqueness

2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two bromine atoms enhances its reactivity and potential for forming covalent bonds with target molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12Br2N4O

Molecular Weight

364.04 g/mol

IUPAC Name

2-bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C10H12Br2N4O/c11-5-9(17)15-1-3-16(4-2-15)10-13-6-8(12)7-14-10/h6-7H,1-5H2

InChI Key

MYRFORVEVRRXOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=N2)Br)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.